N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC20118881
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4O2 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H20N4O2/c1-13(2)10-14-5-7-15(8-6-14)17-11-18(22-21-17)19(24)23-20-12-16-4-3-9-25-16/h3-9,11-13H,10H2,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
| Standard InChI Key | OXNOOHIHDAGDQB-UDWIEESQSA-N |
| Isomeric SMILES | CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Introduction
N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that combines a pyrazole core with a furan moiety and a hydrazide functional group. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Synthesis
The synthesis of N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves:
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Starting Materials:
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3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
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Furan-2-carbaldehyde
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Hydrazine derivatives
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Reaction Steps:
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The carboxylic acid is converted into a carbohydrazide using hydrazine hydrate.
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The carbohydrazide undergoes condensation with furan-2-carbaldehyde under acidic or neutral conditions to form the final product.
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This reaction proceeds via a Schiff base formation mechanism, where the hydrazide reacts with the aldehyde to yield an imine bond.
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
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NMR Spectroscopy:
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Proton (H) and carbon (C) NMR confirm the presence of aromatic protons from the furan and pyrazole rings.
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The imine proton typically appears as a singlet in the downfield region.
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Mass Spectrometry (MS):
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Provides molecular ion peaks corresponding to the molecular weight of 283.33 g/mol.
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Infrared (IR) Spectroscopy:
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Characteristic peaks for C=O (amide), C=N (imine), and C-H (aromatic) stretching vibrations.
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Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit promising biological activities:
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Anti-inflammatory Properties:
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Pyrazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation.
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Antimicrobial Activity:
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The furan group enhances antimicrobial efficacy by interacting with microbial enzymes or membranes.
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Antioxidant Potential:
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The conjugated system in the molecule may scavenge free radicals effectively.
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Potential Applications
Due to its structural features and preliminary activity profiles, N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide holds potential in:
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Drug discovery for anti-inflammatory or antimicrobial agents.
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Development as a lead compound for further optimization in medicinal chemistry.
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